7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Overview
Description
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is an organic compound with the molecular formula C7H4BrNO2S It is a derivative of thieno[3,4-b][1,4]dioxine, featuring a bromine atom at the 7th position and a nitrile group at the 5th position
Mechanism of Action
Target of Action
The primary targets of the compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Like many other brominated compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dioxine followed by the introduction of a nitrile group. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination. The nitrile group can then be introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has several scientific research applications:
Materials Science: It is used as a building block in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile include:
2,3-Dihydrothieno[3,4-b][1,4]dioxine: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
2-Bromo-3,4-ethylenedioxythiophene: A simpler structure with different electronic properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIRGSQBVJHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594643 | |
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-59-9 | |
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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